molecular formula C8H12ClNO2 B1478791 2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one CAS No. 2098014-80-1

2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one

Cat. No. B1478791
CAS RN: 2098014-80-1
M. Wt: 189.64 g/mol
InChI Key: PUOZQDKKYJHXBW-UHFFFAOYSA-N
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Description

2-Chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one (C1TF) is a novel compound with a wide range of potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, two oxygen atoms, and one chlorine atom. C1TF has been studied for its potential therapeutic effects in various diseases, including cancer and Alzheimer’s disease. In addition, C1TF has been studied for its potential use in drug delivery systems, as a potential anti-inflammatory agent, and as a potential antimicrobial agent.

Scientific Research Applications

Tandem Prins-type Cyclization for Polycyclic Architectures

A novel strategy employing tandem Prins-type cyclization facilitates the stereoselective construction of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, crucial for rapid polycyclic architecture development. This approach, suitable for synthesizing natural product-like structures, showcases the compound's utility in organic synthesis and medicinal chemistry (Someswarao et al., 2018).

Hydrogen Bonding in Crystal Structures

Research on carbonyl 2-substituted pyrroles, including derivatives of the compound , highlights the role of hydrogen bonding in determining the crystal structures of these molecules. This study reveals varying hydrogen bond motifs, contributing to a deeper understanding of molecular interactions and stability, pertinent in the development of materials and drugs (Domagała et al., 2022).

Reactivity with N,N-Binucleophilic Agents

Investigations into the reactions of similar furanone compounds with different nitrogen-containing binucleophilic agents have led to the formation of diverse pyrrol-2-one derivatives. This research underlines the compound's versatility in synthesizing novel nitrogen-containing heterocycles, valuable for pharmaceutical chemistry (Kosolapova et al., 2013).

Oxa-Pictet–Spengler Reaction for Oxazine Derivatives

The compound's derivatives have been utilized in the oxa-Pictet–Spengler reaction to synthesize 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines, demonstrating the method's efficacy in forming oxazine rings. This showcases the compound's potential in creating complex heterocyclic systems, relevant in medicinal chemistry and material science (Reddy et al., 2016).

Synthesis of Functionalized Tricyclic Frameworks

The compound has been applied in the synthesis of functionalized tricyclic frameworks containing an azocine moiety, demonstrating its utility in constructing complex molecular scaffolds. This is significant for the development of new materials and potential pharmaceuticals (Yavari & Seyfi, 2012).

properties

IUPAC Name

1-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2/c9-1-8(11)10-2-6-4-12-5-7(6)3-10/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOZQDKKYJHXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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